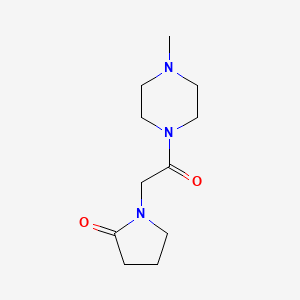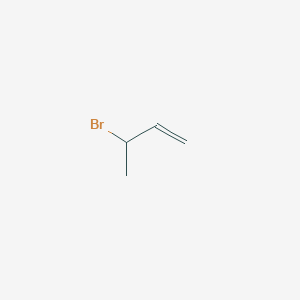
3-Bromo-1-butene
Overview
Description
3-Bromo-1-butene: is an organic compound with the molecular formula C4H7Br . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a bromine atom attached to the third carbon of a butene chain, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Radical Bromination: One common method for preparing 3-Bromo-1-butene is through the radical bromination of 1-butene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Hydrobromination: Another method involves the addition of hydrogen bromide (HBr) to 1,3-butadiene.
Industrial Production Methods:
Continuous Flow Processes: Industrial production often employs continuous flow processes to ensure consistent quality and yield. These processes typically involve the controlled addition of bromine to butene under optimized conditions to maximize the production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1-butene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The compound can participate in addition reactions with halogens like chlorine or bromine, resulting in the formation of vicinal dihalides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for allylic bromination.
Hydrogen Bromide (HBr): Used for hydrobromination.
Bases (e.g., KOH): Used for elimination reactions.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Vicinal Dihalides: Formed through addition reactions.
Butadiene: Formed through elimination reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-1-butene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various substrates, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Industry:
Mechanism of Action
Mechanism:
Radical Mechanism: In radical bromination, the reaction proceeds through the formation of a bromine radical, which abstracts an allylic hydrogen from 1-butene, forming an allylic radical.
Electrophilic Addition: In hydrobromination, the reaction involves the electrophilic addition of HBr to the double bond of 1,3-butadiene, forming a carbocation intermediate that rearranges to yield 3-Bromo-1-butene.
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-Bromo-2-butene: Another brominated butene isomer with the bromine atom at the second carbon.
4-Bromo-1-butene: A structural isomer with the bromine atom at the fourth carbon.
Uniqueness:
Properties
IUPAC Name |
3-bromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTGLEGIDHZTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944640 | |
| Record name | 3-Bromobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-73-6 | |
| Record name | 3-Bromo-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


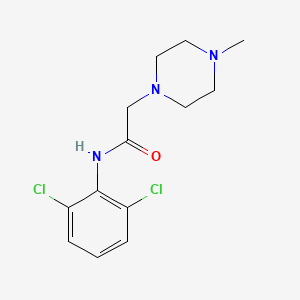
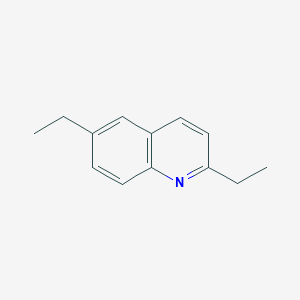
![Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-](/img/structure/B1616855.png)

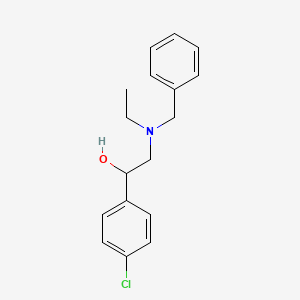
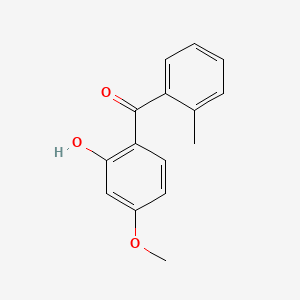
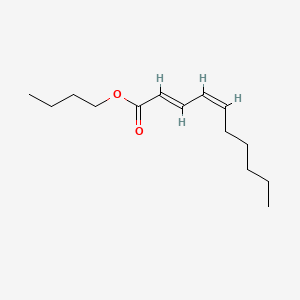
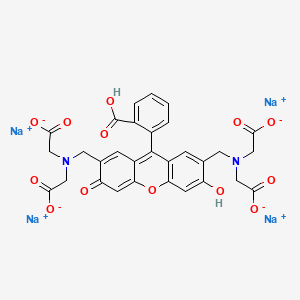

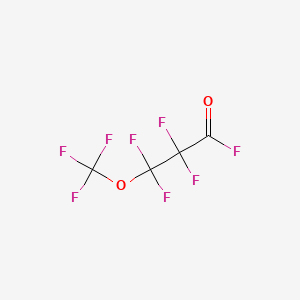
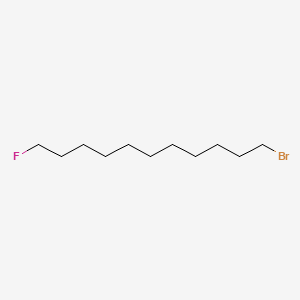
![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)

